molecular formula C6H8ClN3 B1590027 6-chloro-N-ethylpyridazin-3-amine CAS No. 68588-39-6

6-chloro-N-ethylpyridazin-3-amine

Cat. No. B1590027
CAS RN: 68588-39-6
M. Wt: 157.6 g/mol
InChI Key: STAKPHFAQGICDI-UHFFFAOYSA-N
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Description

6-Chloro-N-ethylpyridazin-3-amine, also known as 3-Chloro-6-(ethylamino)pyridazine, is a heterocyclic organic compound . It has a molecular formula of C₆H₈ClN₃ and a molecular weight of 157.60 g/mol .


Molecular Structure Analysis

The molecular structure of 6-Chloro-N-ethylpyridazin-3-amine consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom and an ethylamine group .


Physical And Chemical Properties Analysis

6-Chloro-N-ethylpyridazin-3-amine has a molecular weight of 157.60 g/mol . Other physical and chemical properties such as boiling point, melting point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Anticancer Activities

A series of 3-allylthio-6-(mono or disubstituted) aminopyridazines, synthesized by reacting 3-allylthio-6-chloropyridazine with several amines, showed antiproliferative activities against various cancer cell lines. These compounds represent promising candidates for chemotherapy of carcinomas due to their higher potencies compared to 5-FU in inhibiting the growth of lung cancer (A549), hepatoblastoma (Hep3b), prostate cancer (PC3), colon cancer (SW480), and cervical cancer (HeLa) cells (Won & Park, 2010).

Photophysical Studies and Hydrogen Production

The cyclometalated 6-phenyl-4-(p-R-phenyl)-2,2'-bipyridyl (CNN-Ph-R) Pt(II) acetylide complexes were synthesized and studied for their structure, electrochemistry, and photophysics. These complexes were found to be brightly emissive with potential applications in oxidative and reductive quenching studies, demonstrating their utility in hydrogen production systems upon irradiation (Schneider et al., 2009).

Structure-Directing Agents and Photocatalytic Properties

The use of aliphatic and aromatic amines as structure-directing agents in iodoplumbates has been investigated, revealing their impact on the crystal and electronic structures, and properties of the hybrids. These materials exhibit interesting water-induced structure conversions and have applications as heterogeneous photocatalysts for dye wastewater treatment under visible light irradiation (Liu et al., 2015).

Solid-Phase Synthesis Techniques

A versatile approach for the solid-phase synthesis of aminopyridazines was developed using commercially available or novel resin-bound thiophenols. This method facilitates the linkage of 3,6-dichloropyridazine to solid supports and introduces diversity into the molecule, showcasing the chemical versatility of aminopyridazine derivatives (Parrot, Wermuth, & Hibert, 1999).

Antihypertensive Activity Exploration

Research on 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives highlighted their potential in lowering blood pressure in spontaneously hypertensive rats. This study provides insights into the structural variation impacts on antihypertensive activity, underscoring the therapeutic potential of related compounds (Bennett et al., 1981).

Safety And Hazards

6-Chloro-N-ethylpyridazin-3-amine is classified as an irritant . It’s important to handle it with appropriate safety measures to avoid potential hazards.

properties

IUPAC Name

6-chloro-N-ethylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-2-8-6-4-3-5(7)9-10-6/h3-4H,2H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAKPHFAQGICDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70498657
Record name 6-Chloro-N-ethylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-ethylpyridazin-3-amine

CAS RN

68588-39-6
Record name 6-Chloro-N-ethylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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